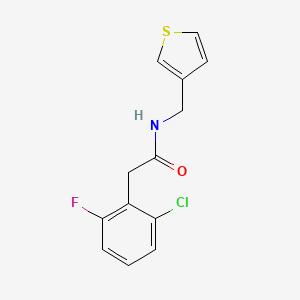![molecular formula C22H24N2O3 B2610599 N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide CAS No. 1423765-54-1](/img/structure/B2610599.png)
N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide is a chemical compound with the molecular formula C22H24N2O3 and a molecular weight of 364.44 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide typically involves the reaction of 9H-fluorene-3-carboxylic acid with butanoyl chloride to form an intermediate, which is then reacted with oxolane-2-carbohydrazide under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
化学反応の分析
Types of Reactions
N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not well-documented, it is believed to interact with enzymes and receptors, influencing various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide
- N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide analogs
Uniqueness
N’-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fluorenyl group and oxolane ring contribute to its stability and reactivity, making it a valuable compound for various research applications.
特性
IUPAC Name |
N'-[4-(9H-fluoren-3-yl)butanoyl]oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-21(23-24-22(26)20-8-4-12-27-20)9-3-5-15-10-11-17-14-16-6-1-2-7-18(16)19(17)13-15/h1-2,6-7,10-11,13,20H,3-5,8-9,12,14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPQJWNVRFRICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NNC(=O)CCCC2=CC3=C(CC4=CC=CC=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-chlorobenzyl)-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2610516.png)
![3-(4-Methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2610517.png)
![METHYL 2-[(3-BROMOADAMANTAN-1-YL)FORMAMIDO]PROPANOATE](/img/structure/B2610523.png)
![1-(4-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)ethanone](/img/structure/B2610526.png)
![1-(2-Methoxyphenyl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B2610528.png)
![2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2610529.png)
![2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-N,N-diethylacetamide](/img/structure/B2610530.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde](/img/structure/B2610531.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2610532.png)

![1-(3,4-Dimethylphenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2610535.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2610537.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenoxyphenyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610539.png)
